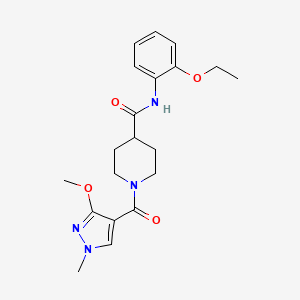
N-(2-ethoxyphenyl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ethoxyphenyl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide is a piperidine-4-carboxamide derivative featuring a 3-methoxy-1-methylpyrazole-4-carbonyl group and a 2-ethoxyphenyl substituent. The compound’s piperidine core is a common pharmacophore in central nervous system (CNS) and antiviral therapeutics, while the pyrazole moiety may enhance metabolic stability and binding selectivity .
Biological Activity
N-(2-ethoxyphenyl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide, with the CAS number 1226433-92-6, is a compound that has garnered attention for its potential biological activities, particularly in the realm of cancer treatment. This article explores its synthesis, biological evaluation, and mechanisms of action through diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C20H26N4O4, with a molecular weight of 386.4 g/mol. The structure features a piperidine ring, a pyrazole moiety, and an ethoxyphenyl group, which are significant for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1226433-92-6 |
| Molecular Formula | C20H26N4O4 |
| Molecular Weight | 386.4 g/mol |
Synthesis
The synthesis of this compound involves multi-step reactions typically starting from readily available pyrazole derivatives. The synthesis process has been optimized to enhance yield and purity, making it suitable for biological evaluations.
Anticancer Properties
Recent studies have indicated that compounds related to pyrazole structures exhibit significant anticancer properties. For instance, derivatives containing the 1H-pyrazole scaffold have shown effective inhibition of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The compound under consideration has demonstrated:
- Apoptosis Induction : It enhances caspase-3 activity significantly at concentrations as low as 10 µM, indicating its potential to induce programmed cell death in cancer cells .
- Cell Cycle Arrest : Research suggests that it can cause cell cycle arrest in the G2/M phase, leading to inhibited proliferation of cancer cells .
The mechanisms through which this compound exerts its effects include:
- Microtubule Destabilization : Similar compounds have been reported to destabilize microtubules, which is crucial for cell division .
- DNA Interaction : Some pyrazole derivatives have shown the ability to alkylate DNA or inhibit topoisomerase activity, contributing to their cytotoxic effects .
Case Studies
A notable study evaluated the compound's efficacy against various cancer types. In vitro assays revealed that at a concentration of 20 µM, there was a significant reduction in cell viability across several cancer cell lines, with enhanced apoptosis markers observed in treated cells .
Another investigation focused on structure-activity relationships (SAR) where modifications to the pyrazole ring led to variations in biological activity, underscoring the importance of structural integrity for efficacy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Aryl Groups
The compound’s closest structural analogue is 1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-(2-(trifluoromethyl)phenyl)piperidine-4-carboxamide (), which replaces the 2-ethoxyphenyl group with a 2-(trifluoromethyl)phenyl moiety. This substitution introduces strong electron-withdrawing effects (CF₃) that may alter lipophilicity (logP) and receptor-binding kinetics compared to the ethoxy group’s electron-donating properties. For instance, trifluoromethyl groups typically enhance metabolic resistance but may reduce solubility, whereas ethoxy groups improve membrane permeability .
Piperidine-4-Carboxamides with Sulfonyl or Oxazole Substituents
Compounds such as N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((3,5-difluorophenyl)sulfonyl)piperidine-4-carboxamide () and N-(3-(cis-3,5-dimethylpiperidin-1-yl)propyl)-1-((2-(2-bromo-6-methoxyphenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxamide () feature sulfonyl or oxazole-based acyl groups instead of the pyrazole-carbonyl. These substitutions likely influence target selectivity:
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-1-(3-methoxy-1-methylpyrazole-4-carbonyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O4/c1-4-28-17-8-6-5-7-16(17)21-18(25)14-9-11-24(12-10-14)20(26)15-13-23(2)22-19(15)27-3/h5-8,13-14H,4,9-12H2,1-3H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLMGNGFCBHHGJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2CCN(CC2)C(=O)C3=CN(N=C3OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














